1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea
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Description
1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a chemical compound with significant scientific research applications. It is a urea derivative that has been synthesized for its potential use in drug development.
Scientific Research Applications
Synthesis Techniques and Chemical Reactivity
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a method for synthesizing ureas from carboxylic acids, potentially applicable to the synthesis of "1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea" and related compounds. This process allows for the conversion of carboxylic acid to urea in a single pot, emphasizing good yields without racemization under milder conditions, which could be critical for synthesizing and studying similar complex molecules (Thalluri et al., 2014).
Biological Activities
Antifungal Activity
Certain urea derivatives have been explored for their antifungal properties. For instance, N(1)- and N(3)-(4-fluorophenyl) ureas showed significant fungitoxic action against specific strains, such as A. niger and F. oxyporum. This suggests that fluorophenyl urea derivatives, similar in structure to "1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea," could possess antifungal activities and be valuable for agricultural or medicinal chemistry research (Mishra et al., 2000).
Enzyme Inhibition
Acetylcholinesterase Inhibition
A study on 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas revealed these compounds' potential as enzyme inhibitors, specifically targeting acetylcholinesterase (ACHE) and butyrylcholinesterase (BCHE). Given the structural similarities, it's plausible that "1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea" could also exhibit similar biological activities, offering a path for the development of therapeutic agents for diseases where these enzymes are implicated (Pejchal et al., 2011).
Molecular Devices
Cyclodextrin Complexation
Complexation studies involving urea-linked cyclodextrins demonstrate the potential for creating molecular devices. For instance, photoisomerization behaviors in binary complexes suggest avenues for research into light-responsive materials, where urea derivatives play a critical role in the assembly and function of these devices (Lock et al., 2004).
properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c1-11(20)15-7-6-14(22-15)8-9-18-16(21)19-10-12-2-4-13(17)5-3-12/h2-7H,8-10H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIKDJWOVVMNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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